2,2-Dimethoxyadamantane

Description

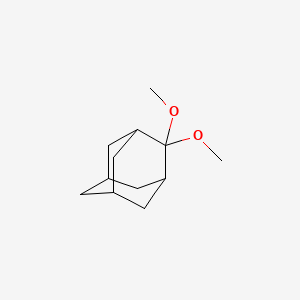

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxyadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-13-12(14-2)10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYRBNQCLOUQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465756 | |

| Record name | 2,2-dimethoxyadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52776-45-1 | |

| Record name | 2,2-dimethoxyadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethoxyadamantane and Its Derivatives

Strategies for the Formation of the Adamantane (B196018) Ketal Core

The most direct and common methods for synthesizing 2,2-dimethoxyadamantane involve the ketalization of adamantanone. This approach starts with the pre-formed adamantane skeleton and focuses on the transformation of the carbonyl group at the C-2 position.

Direct Ketalization Approaches

Direct ketalization of adamantanone with methanol (B129727) is a standard procedure for producing this compound. This reaction is typically catalyzed by an acid. For instance, L(-)-Camphorsulfonic acid in dichloromethane (B109758) has been used to afford the title product in good yield. rsc.org The classic approach often involves heating the ketone with the alcohol and using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the ketal product. researchgate.netsciforum.net

To circumvent issues such as the migration of double bonds in unsaturated ketones or the instability of certain carbonyl compounds, alternative methods have been developed. The Noyori method, which employs disilyl ethers of chiral alcohols, is one such alternative. researchgate.net In cases where the starting material is already a ketal or acetal, transketalization or transacetalization can be employed. researchgate.net

Various catalysts have been explored to facilitate the ketalization of adamantanone. Copper(II) bromide (CuBr2) has been shown to be an effective catalyst for the reaction of adamantanone with diols like 1,2-ethanediol (B42446) and 1,2-propanediol, leading to the corresponding cyclic ketals in high yields under relatively mild conditions (40-100 °C, 1-2 hours). sciforum.net

Convergent Synthesis Routes

Convergent synthesis strategies involve the separate preparation of key fragments of the target molecule, which are then combined in the later stages of the synthesis. For adamantane derivatives, this could involve synthesizing a functionalized adamantane precursor and a separate component that will ultimately form the ketal. While less common for the simple this compound, this approach is valuable for more complex derivatives.

One example of a reaction that could be part of a convergent synthesis is the Noyori–Mukaiyama aldol (B89426) reaction. nii.ac.jp In a synthesis of an azulenium cation containing an adamantyl group, the trimethylsilyl (B98337) enol ether of a cycloheptatriene (B165957) derivative was reacted with this compound in the presence of trimethylsilyl triflate. nii.ac.jp This demonstrates how this compound itself can be a building block in a convergent synthesis.

Total Synthesis Approaches Involving Adamantane Framework Construction

In contrast to starting with a pre-formed adamantane core, total synthesis builds the tricyclic system from simpler, non-adamantanoid precursors. These methods are fundamental for creating novel adamantane structures and can be adapted to produce this compound by incorporating the necessary functional groups during the synthesis or by functionalizing the newly formed adamantane skeleton.

Assembly from Acyclic and Monocyclic Precursors

The construction of the adamantane skeleton from acyclic or monocyclic starting materials is a testament to the power of intramolecular cyclization reactions. researchgate.net A historic example is the synthesis of a substituted adamantane scaffold from formaldehyde (B43269) and dimethyl malonate. mdpi.com

More contemporary methods often employ cascade reactions. For instance, successive Michael additions can be used to build up a bicyclic intermediate from monocyclic precursors, which then undergoes an acid-catalyzed cyclization to form the adamantane core. acs.org The synthesis of certain natural products containing an adamantane core, such as Plukenetione A, has been achieved through a series of acid- and base-catalyzed condensation and cyclization steps starting from acyclic and monocyclic precursors. mdpi.com

| Precursor Type | Key Reactions | Reference |

| Acyclic | Condensation, Cyclization | mdpi.com |

| Monocyclic | Michael Addition, Aldol Condensation | acs.orgnih.gov |

Cyclization of Bicyclic Precursors

A prominent and effective strategy for constructing the adamantane framework involves the intramolecular cyclization of bicyclo[3.3.1]nonane derivatives. mdpi.comnih.gov These bicyclic precursors can be assembled from simpler building blocks. mdpi.com Acid-catalyzed cyclization is a common method to close the final ring and form the tricyclic adamantane system. mdpi.comresearchgate.net For example, an acid-promoted cyclization between an enol ether moiety and a carbocation generated from a hydroxyl group on a bicyclo[3.3.1]nonane precursor has been used to form the adamantane core. mdpi.com

This approach has been successfully applied in the total synthesis of natural products like Plukenetione A, where an acid-catalyzed cyclization of a bicyclic compound was a key step. researchgate.net

Derivatization and Functionalization Strategies at Remote Positions

Once the this compound core is established, further modifications can be made at other positions on the adamantane skeleton. This is crucial for creating a diverse range of derivatives for various applications.

A series of 5-substituted (X) 2,2-dimethoxyadamantanes have been synthesized where X includes a variety of functional groups such as F, Cl, Br, COOCH₃, OCH₃, CH₃, C₆H₅, p-NO₂C₆H₄, p-BrC₆H₄, SiMe₃, and SnMe₃. acs.orgresearchgate.net The synthesis of these compounds allows for the study of how substituents at the C-5 position influence the properties and reactivity of the molecule. acs.org

The functionalization of adamantane at its C-H bonds is a powerful tool. nih.gov While direct functionalization of adamantane itself often targets the more reactive tertiary bridgehead positions, the presence of the ketal group can influence the regioselectivity of subsequent reactions. The introduction of functional groups can be achieved through various methods, including radical-based reactions. acs.org

Synthesis of 5-Substituted 2,2-Dimethoxyadamantanes

The synthesis of this compound derivatives bearing substituents at the C5 position is a key area of research, allowing for the fine-tuning of the molecule's properties. A general and effective route to these compounds involves the ketalization of the corresponding 5-substituted 2-adamantanone (B1666556). The precursor ketones can be prepared through various established adamantane functionalization chemistries.

A comprehensive series of 5-substituted 2,2-dimethoxyadamantanes has been synthesized and characterized to study the effects of substituents on the molecule's reactivity. Current time information in Bangalore, IN.mlsu.ac.in The synthesis provides access to derivatives with a wide range of electronic and steric properties. The substituents introduced at the C5 position include halogens, alkyl, aryl, and organometallic groups. Current time information in Bangalore, IN.nih.gov

The table below summarizes the various substituents that have been successfully incorporated at the 5-position of the this compound scaffold.

| Substituent Group (X) | Chemical Formula |

| Fluoro | -F |

| Chloro | -Cl |

| Bromo | -Br |

| Methoxycarbonyl | -COOCH₃ |

| Methoxy (B1213986) | -OCH₃ |

| Methyl | -CH₃ |

| Phenyl | -C₆H₅ |

| para-Nitrophenyl | -p-NO₂C₆H₄ |

| para-Bromophenyl | -p-BrC₆H₄ |

| Trimethylsilyl | -SiMe₃ |

| Trimethylstannyl | -SnMe₃ |

| Data sourced from The Journal of Organic Chemistry. Current time information in Bangalore, IN.nih.gov |

This systematic synthesis of a diverse library of compounds enables detailed studies into structure-activity relationships, particularly concerning the stereoselectivity of reactions involving the adamantyl framework. Current time information in Bangalore, IN.mlsu.ac.in

Stereoselective and Regioselective Functionalization Approaches

The functionalization of the adamantane core to produce substituted 2,2-dimethoxyadamantanes requires precise control over the position and spatial orientation of the introduced groups.

Regioselective Functionalization The synthesis of the derivatives listed in the previous section is an example of highly regioselective functionalization. The adamantane cage has two types of bridgehead positions (C1, C3, C5, C7) and three secondary methylene (B1212753) positions (C2, C8, C9, etc.). The synthesis of 5-substituted 2,2-dimethoxyadamantanes demonstrates selectivity for functionalization at a specific bridgehead position (C5) relative to the carbonyl/ketal group at C2. This regiocontrol is typically installed during the synthesis of the 2-adamantanone precursor, where functionalization at the C5 position is directed by established adamantane chemistry pathways.

Stereoselective Functionalization Stereoselectivity in the synthesis of this compound derivatives is primarily concerned with controlling the configuration of chiral centers within the molecule. The parent this compound molecule is achiral. Chirality is introduced when a substituent at a position like C5 makes the molecule asymmetric.

While extensive research has focused on the diastereoselectivity of reactions involving 5-substituted 2-adamantyl cations derived from 2,2-dimethoxyadamantanes Current time information in Bangalore, IN.mlsu.ac.in, detailed reports on the stereoselective synthesis of chiral 5-substituted 2,2-dimethoxyadamantanes are less common. The stereochemical outcome of the synthesis is largely dependent on the stereochemistry of the 5-substituted 2-adamantanone starting material. If a chiral, enantiopure 5-substituted 2-adamantanone is used, its subsequent conversion to the 2,2-dimethoxy ketal proceeds without affecting the existing chiral center, thus yielding a stereochemically defined product. Asymmetric synthesis methods, such as those employing chiral catalysts or auxiliaries, can be envisioned for preparing the chiral ketone precursors, which then serve as the foundation for stereodefined this compound derivatives. nih.govmdpi.com

Catalytic Methodologies in this compound Synthesis

The primary method for synthesizing this compound is the acid-catalyzed ketalization of 2-adamantanone with methanol. This reaction exemplifies the use of catalysis to achieve efficient chemical transformations.

The reaction mechanism involves the protonation of the carbonyl oxygen of 2-adamantanone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of two molecules of methanol, with the subsequent elimination of a water molecule to form the stable ketal, this compound.

A variety of catalysts can be employed for this transformation, which can be broadly classified as homogeneous or heterogeneous.

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically a liquid phase. Common examples include mineral acids like sulfuric acid (H₂SO₄) or organic acids such as para-toluenesulfonic acid (TsOH). While effective, these catalysts can be difficult to separate from the reaction mixture, potentially leading to product contamination and catalyst loss.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. libretexts.org This offers significant advantages in terms of catalyst separation and recycling. savemyexams.com For ketalization reactions, solid acid catalysts such as acidic ion-exchange resins, zeolites (e.g., H-Y, Beta), or sulfated zirconia can be used. researchgate.net These materials provide acidic sites on their surface that can catalyze the reaction efficiently. libretexts.orgsavemyexams.com The use of heterogeneous catalysts simplifies the work-up procedure, often requiring only simple filtration, and aligns with the principles of green chemistry by enabling catalyst reuse. frontiersin.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. rsc.orgacs.org

Atom Economy: The principle of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric. acs.org The synthesis of this compound from 2-adamantanone and methanol is highly atom-economical.

C₁₀H₁₄O (2-adamantanone) + 2 CH₃OH (methanol) → C₁₂H₂₀O₂ (this compound) + H₂O (water)

In this reaction, the only byproduct is water, which is a benign substance. Nearly all the atoms from the reactants are incorporated into the final product, resulting in minimal waste at the molecular level.

Use of Catalysis: As discussed previously, the use of catalytic amounts of acid is superior to using stoichiometric reagents. The shift from homogeneous mineral acids to recyclable, solid heterogeneous catalysts represents a significant green improvement. mlsu.ac.infrontiersin.org Heterogeneous catalysts reduce corrosive waste streams and energy consumption associated with separation processes.

Safer Solvents and Auxiliaries: The reaction can be performed using an excess of methanol, which serves as both a reactant and the solvent. Methanol is considered a relatively greener solvent compared to many chlorinated or aromatic hydrocarbons. Ideally, developing a solvent-free reaction or one that uses a minimal amount of solvent would further enhance the green credentials of the synthesis.

By optimizing the choice of catalyst and reaction conditions, the synthesis of this compound can be performed in a manner that is both efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethoxyadamantane

Transformations Involving the Ketal Functionality

Beyond hydrolysis, the ketal group of 2,2-dimethoxyadamantane can undergo transformations, primarily through acid-catalyzed exchange reactions.

Ketal exchange, or transketalization, is a reversible, acid-catalyzed reaction where the alcohol components of a ketal are exchanged. This compound can react with diols, such as ethylene (B1197577) glycol or 1,3-propanediol, to form a new cyclic ketal, releasing methanol (B129727). google.com The reaction is driven to completion by removing the more volatile alcohol (methanol) from the reaction mixture, shifting the equilibrium according to Le Châtelier's principle.

This reaction is valuable for installing the adamantyl protective group onto other molecules or for synthesizing different adamantane-based ketals. The reaction requires a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

Table 3: Examples of Ketal Exchange Reactions with this compound

| Reactant | Catalyst | Product(s) |

|---|---|---|

| Ethylene glycol | p-TsOH | 2,2'-(Adamantane-2,2-diyl)bis(1,3-dioxolane), Methanol |

| 1,3-Propanediol | H₂SO₄ | 2-(Adamantan-2-yl)-1,3-dioxane, Methanol |

This compound can also undergo transketalization with other carbonyl compounds, such as aldehydes or ketones. In this acid-catalyzed equilibrium process, the ketal functionality is transferred from the adamantane (B196018) core to the new carbonyl compound. For example, reacting this compound with acetone (B3395972) in the presence of an acid catalyst will produce adamantanone and 2,2-dimethoxypropane. google.com

The position of the equilibrium depends on the relative stability of the reactants and products, as well as the reaction conditions. To drive the reaction towards the formation of adamantanone, the newly formed, more volatile ketal (e.g., 2,2-dimethoxypropane) can be removed by distillation. This reaction provides a method for the deprotection of the carbonyl group of adamantanone under specific, non-hydrolytic conditions.

Electrophilic and Nucleophilic Reactions of the Adamantane Cage

The adamantane cage, a rigid and sterically hindered tricyclic alkane, exhibits unique reactivity towards electrophiles and nucleophiles. Reactions typically proceed via the formation of carbocation intermediates, particularly at the tertiary bridgehead positions. rsc.org The stability of the 1-adamantyl cation makes it readily accessible, and nucleophilic substitution reactions at these positions proceed exclusively through an SN1 mechanism. rsc.org

Remote Functional Group Reactivity

The presence of substituents on the adamantane skeleton, such as the 2,2-dimethoxy groups, can significantly influence the reactivity of remote C-H bonds through electronic effects. While direct participation of the methoxy (B1213986) groups in reactions at bridgehead positions is unlikely due to the rigid cage structure, their electron-donating inductive effect can be transmitted through the sigma bond framework. This through-bond effect can modulate the stability of carbocationic intermediates formed at other positions.

Electron-withdrawing groups on the adamantane cage have been shown to de-shield adjacent proton signals in NMR spectroscopy, indicating a clear electronic influence across the rigid structure. scielo.org.za Conversely, the two electron-donating methoxy groups in this compound would be expected to slightly increase the electron density at remote bridgehead C-H bonds (C1, C3, C5, C7). This subtle electronic enrichment can influence the regioselectivity of electrophilic attack, potentially making these tertiary positions more susceptible to hydride abstraction or attack by strong electrophiles compared to the parent adamantane. rsc.org The stability of any resulting bridgehead carbocation would be enhanced by the inductive effect of the distal methoxy groups.

Studies on sila-adamantane, a silicon-containing analogue, have shown that halide substituents induce strong σ-directing effects for functionalization at adjacent silicon centers due to their inductively withdrawing nature. digitellinc.com This principle of through-bond electronic influence is applicable to the all-carbon adamantane framework, suggesting that the electronic character of the substituent at C-2 dictates reactivity at remote sites.

Table 1: Influence of Substituents on Remote C-H Reactivity in Adamantane Derivatives

| Substituent at C-2 | Electronic Effect | Predicted Influence on Electrophilic Attack at Bridgehead C-H |

|---|---|---|

| -OCH3, -OCH3 (as in this compound) | Electron-donating (inductive) | Activating: Stabilizes carbocation formation |

| =O (as in Adamantanone) | Electron-withdrawing (inductive) | Deactivating: Destabilizes carbocation formation |

| -F, -F | Strongly electron-withdrawing (inductive) | Strongly deactivating |

Criegee Rearrangement Implications (General Adamantane context)

The Criegee rearrangement involves the oxidation of a tertiary alcohol by a peroxyacid, leading to cleavage of a carbon-carbon bond. wikipedia.org While this compound is a ketal, its chemical precursor, adamantanone, provides an excellent model for discussing related oxidative rearrangements within the adamantane framework, specifically the Baeyer-Villiger oxidation. The Baeyer-Villiger oxidation converts ketones to esters (or lactones from cyclic ketones) and proceeds through a key intermediate often referred to as the Criegee intermediate. wikipedia.orgnih.gov

In the context of adamantanone, Baeyer-Villiger oxidation involves the insertion of an oxygen atom into a C-C bond adjacent to the carbonyl group. The reaction is typically carried out with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or with hydrogen peroxide in the presence of a Brønsted or Lewis acid catalyst. mdpi.comorganic-chemistry.org

The mechanism involves the following steps:

Protonation of the carbonyl oxygen of adamantanone, which enhances its electrophilicity. organicchemistrytutor.com

Nucleophilic attack by the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate (the Criegee intermediate). wikipedia.orgorganicchemistrytutor.com

A concerted rearrangement where a carbon atom adjacent to the original carbonyl migrates to the adjacent oxygen of the peroxide group, with simultaneous cleavage of the weak O-O bond. This is the rate-determining step. wikipedia.org

Deprotonation to yield the final lactone product. organicchemistrytutor.com

For adamantanone, the migrating group is a secondary alkyl carbon part of the cage. Due to the symmetry of the molecule, migration of either the C1-C2 or C2-C3 bond results in the same product: a seven-membered lactone. The rigid structure of the adamantane cage influences the migratory aptitude and stereoelectronics of this rearrangement. wikipedia.org The Baeyer-Villiger oxidation of adamantanone has been shown to be efficiently catalyzed by systems such as Sn-zeolite beta with hydrogen peroxide, yielding the corresponding lactone with 100% selectivity. mdpi.com

Radical Reactions and Mechanistic Studies

The adamantane cage is highly susceptible to radical functionalization, a process often initiated by hydrogen atom transfer (HAT). nih.govrsc.org The stability of the resulting adamantyl radicals plays a crucial role in determining the regioselectivity of these reactions. In general, the tertiary bridgehead C-H bonds are preferentially attacked over the secondary methylene (B1212753) C-H bonds. This selectivity is attributed to two main factors:

Radical Stability: The tertiary 1-adamantyl radical is more stable than the secondary 2-adamantyl radical.

Steric Accessibility: The bridgehead positions are sterically less hindered for HAT compared to the secondary positions, which can be shielded by 1,3-diaxial interactions. nih.gov

In this compound, the presence of the gem-dimethoxy group at a secondary position is expected to influence the regioselectivity of radical reactions primarily through polar and steric effects. While the methoxy groups are electron-donating, their influence on the stability of a radical at a remote bridgehead position is less pronounced than in carbocationic reactions. However, studies on substituted adamantanes have shown that polar effects can play a role in radical halogenations. nih.gov

The most likely outcome for a radical reaction on this compound would be the abstraction of a hydrogen atom from one of the four equivalent bridgehead positions (C1, C3, C5, or C7) to form the more stable tertiary radical. This intermediate can then be trapped by a radical scavenger or participate in further reactions like additions to alkenes. nih.gov

Table 2: Regioselectivity in Radical Reactions of Substituted Adamantanes

| Adamantane Derivative | Reaction Type | Major Site of Functionalization | Controlling Factors |

|---|---|---|---|

| Adamantane | Photocatalytic Alkylation | Tertiary (Bridgehead) | Radical Stability, Sterics nih.gov |

| 1-Substituted Adamantanes (e.g., -OH, -Br, -CN) | Photoredox C-H Alkylation | Remote Tertiary (Bridgehead) | High kinetic barrier for C-H cleavage at other sites chemrxiv.org |

| 2-Adamantanone (B1666556) | Photoredox C-H Alkylation | Remote Tertiary (Bridgehead) | Deactivating effect of carbonyl group on adjacent C-H bonds chemrxiv.org |

| This compound (Predicted) | Radical HAT | Remote Tertiary (Bridgehead) | Radical Stability, Steric Hindrance at C2 |

Stereochemical Control and Diastereoselectivity in Reactions

The rigid, three-dimensional structure of the adamantane cage provides a powerful scaffold for controlling the stereochemical outcome of reactions. While this compound is an achiral molecule, reactions occurring on the cage or on its substituents can lead to the formation of chiral, diastereomeric products. The steric bulk of the adamantane framework itself can direct incoming reagents to attack from the less hindered face of a reactive center.

For instance, the reduction of substituted 2-adamantanones often proceeds with high diastereoselectivity. Sodium borohydride (B1222165) reduction of 4-substituted adamantan-2-ones can result in preferential attack from the syn (en) or anti (zu) face relative to the substituent, leading to a predominance of one alcohol diastereomer. researchgate.net This facial selectivity is dictated by the steric and electronic nature of the substituent at the C4 position, which blocks one of the trajectories for nucleophilic attack.

Similarly, if this compound were to undergo a reaction that introduces a new stereocenter—for example, the addition of a reagent to a remote, prochiral methylene group that has been activated—the bulky 2,2-dimethoxy group would exert significant steric influence. It would direct the incoming reagent to the opposite face of the molecule, leading to a high degree of diastereoselectivity.

Allylation reactions performed on imines derived from adamantyl ketones have also demonstrated high levels of diastereoselectivity, which can be controlled by the choice of reagents. rsc.org The use of a chiral auxiliary on the imine nitrogen, combined with the inherent steric bias of the adamantyl group, allows for the synthesis of homoallylamines with excellent enantiomeric excess (>99% ee). rsc.org This highlights how the adamantane framework can be used to transmit stereochemical information effectively during a reaction.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into connectivity, conformation, and dynamic processes. researchgate.net For a molecule with the intricate three-dimensional structure of 2,2-Dimethoxyadamantane, various NMR methods are indispensable for a complete analysis.

¹H NMR spectroscopy is particularly powerful for studying the non-covalent interactions in host-guest complexes. Adamantane (B196018) derivatives are well-known for their ability to act as guests, fitting snugly into the hydrophobic cavities of host molecules like cyclodextrins. mdpi.commdpi.comnih.gov This interaction can be monitored by observing changes in the ¹H NMR spectrum.

When this compound is encapsulated by a host molecule, the chemical shifts of its protons are expected to change. Protons that are located inside the host's cavity will experience a different magnetic environment and will typically be shielded, leading to an upfield shift in their resonance signals. Protons near the rim of the host may experience either shielding or deshielding. By observing which proton signals are most affected, the orientation and depth of penetration of the guest molecule within the host cavity can be determined. mdpi.com

Furthermore, the dynamics of the host-guest association and dissociation can be studied. If the exchange between the free and complexed state is slow on the NMR timescale, separate signals for both species will be observed. If the exchange is fast, population-weighted average signals will be seen. At intermediate exchange rates, the signals may become broad, and coalescence analysis can be used to determine the kinetics of the exchange process. These studies are fundamental to understanding the stability and dynamics of supramolecular assemblies involving this compound.

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.2 | Singlet |

| Adamantane CH | ~1.7 - 2.1 | Multiplets |

| Adamantane CH₂ | ~1.6 - 1.9 | Multiplets |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. The adamantane protons would present as a series of complex, overlapping multiplets due to the rigid cage structure.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. For this compound, the spectrum reveals the influence of the two methoxy (B1213986) groups attached to the C-2 position of the adamantane cage. These substituent effects are transmitted through the rigid sigma-bond framework. kbfi.ee

Compared to unsubstituted adamantane, the C-2 carbon (the ketal carbon) in this compound is significantly deshielded (shifted downfield) due to the electronegativity of the two attached oxygen atoms. The adjacent carbons (α-carbons) and those further away (β, γ, and δ-carbons) also experience shifts, though to a lesser extent. The magnitude and direction of these shifts provide valuable data on the electronic effects within the rigid cage structure. kbfi.eeacs.org The high symmetry of the parent adamantane is broken by the substitution at C-2, leading to a more complex spectrum with distinct signals for chemically non-equivalent carbons.

Table 4.1.2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Adamantane and Predicted Shifts for this compound

| Carbon Atom | Adamantane nih.gov | This compound (Predicted) | Substituent Effect (Δδ, ppm) |

| C-2 (quaternary) | 37.78 | ~100-110 | +62 to +72 |

| C-1, C-3 (bridgehead CH) | 28.27 | ~35-40 | +7 to +12 |

| C-4, C-9, C-10 (CH₂) | 37.78 | ~30-35 | -2 to -7 |

| C-5, C-7 (bridgehead CH) | 28.27 | ~27-29 | -1 to +1 |

| C-6 (CH₂) | 37.78 | ~37-39 | 0 to +2 |

| C-8 (CH₂) | 37.78 | ~30-35 | -2 to -7 |

| -OCH₃ | N/A | ~48-52 | N/A |

Note: Predicted values are based on typical substituent effects observed in other substituted adamantanes and ketals. The signs indicate downfield (+) or upfield (-) shifts.

Due to the complex and often overlapping signals in the one-dimensional ¹H and ¹³C NMR spectra of adamantane derivatives, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would reveal the connectivity network of the protons throughout the adamantane cage, helping to trace the J-coupling pathways through the rigid framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton resonance in the adamantane cage to its corresponding carbon signal.

Vibrational Spectroscopy Approaches (IR and Raman) for Molecular Interactions

For this compound, the IR and Raman spectra would be dominated by the vibrations of the adamantane cage, but with distinctive features arising from the methoxy groups. The most prominent features would include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the sp³-hybridized C-H bonds of the adamantane framework and the methoxy groups.

C-O Stretching: Strong, characteristic bands in the IR spectrum, typically in the 1050-1150 cm⁻¹ region, corresponding to the C-O single bonds of the dimethoxy group. These would be key identifying peaks for the compound.

Adamantane Cage Vibrations: A series of complex absorptions in the fingerprint region (<1500 cm⁻¹) corresponding to the various bending, rocking, and twisting motions of the CH₂ and CH groups within the rigid cage structure. nist.gov

Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. The symmetric vibrations of the adamantane cage are often strong in the Raman spectrum. nih.gov These techniques can also be used to study intermolecular interactions, such as hydrogen bonding, by observing shifts in vibrational frequencies.

Table 4.2.1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| C-H Stretch (Adamantane & -OCH₃) | 2850 - 3000 | Strong (IR), Strong (Raman) |

| CH₂ Bend | ~1450 | Medium (IR) |

| C-O Stretch (Ketal) | 1050 - 1150 | Strong (IR) |

| Adamantane Cage Deformation | 700 - 1300 | Medium-Weak (IR), Strong (Raman) |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₂H₂₀O₂), the molecular weight is 196.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 196. However, ketals can sometimes exhibit weak or absent molecular ion peaks due to facile fragmentation. nist.gov

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a Methoxy Radical: The most common initial fragmentation for ketals is the cleavage of a C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 mass units). This would produce a stable oxonium ion, which would likely be the base peak in the spectrum at m/z = 165.

Loss of Methanol (B129727): A rearrangement followed by the elimination of a neutral methanol molecule (CH₃OH, 32 mass units) could also occur, giving a peak at m/z = 164.

Fragmentation of the Adamantane Cage: Subsequent fragmentation of the adamantane portion of the ion would lead to characteristic adamantyl fragments at lower m/z values, such as 135, 93, and 79. researchgate.net

This predictable fragmentation pattern allows for the unambiguous identification of the compound and can be used to monitor its presence in reaction mixtures.

Table 4.3.1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula of Fragment |

| 196 | Molecular Ion [M]⁺ | [C₁₂H₂₀O₂]⁺ |

| 165 | [M - •OCH₃]⁺ | [C₁₁H₁₇O]⁺ |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) | [C₁₀H₁₅]⁺ |

| 93 | [C₇H₉]⁺ | [C₇H₉]⁺ |

| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its solid-state structure could be obtained.

This analysis would provide highly accurate measurements of:

Bond Lengths: The exact lengths of all C-C, C-H, and C-O bonds. The C-C bonds within the adamantane cage are expected to be typical for sp³-sp³ carbons (~1.54 Å), while the C-O bonds of the ketal would be around 1.43 Å.

Bond Angles: The angles between atoms, which define the geometry of the molecule. The adamantane cage is known for its nearly strain-free tetrahedral geometry, with bond angles close to the ideal 109.5°. The angle between the two methoxy groups at the C-2 position would also be determined.

Intermolecular Interactions: The way the molecules pack together in the crystal lattice, revealing any significant intermolecular forces like van der Waals interactions or weak C-H···O hydrogen bonds that stabilize the crystal structure.

Although a specific crystal structure for this compound is not publicly available as of this writing, analysis of other adamantane derivatives shows the rigidity and predictable geometry of the cage structure. nih.govmdpi.com Such an analysis for the title compound would provide the ultimate confirmation of its structure.

Computational and Theoretical Investigations of 2,2 Dimethoxyadamantane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model molecular geometries, electronic properties, and reaction mechanisms with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. researchgate.netnih.gov It is particularly effective for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms by finding the minimum energy configuration on the potential energy surface. researchgate.netstackexchange.com This optimization is a critical prerequisite for more complex calculations, such as molecular dynamics simulations, ensuring that the starting structure is energetically favorable.

In the context of adamantane (B196018) derivatives, DFT calculations have been utilized to obtain optimized molecular geometries before simulating their collective behavior. For 2,2-dimethoxyadamantane, DFT is employed to precisely calculate the bond lengths, bond angles, and dihedral angles that describe the molecule's structure, accounting for the electronic interactions between its atoms. researchgate.net

Once the geometry is optimized, DFT can also be used to analyze the electronic structure, providing key insights into the molecule's reactivity and properties. This analysis typically includes the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as the generation of an electrostatic potential map. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. While DFT was used for the initial geometry optimization of this compound in a study on diamondoid self-assembly, detailed electronic structure parameters from this analysis are not extensively published.

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure (bond lengths, angles) and serves as a starting point for further simulations. |

| Total Electronic Energy | Indicates the stability of the molecule at its optimized geometry. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity, stability, and optical properties. |

| Electrostatic Potential Map | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are particularly valuable for elucidating complex reaction mechanisms, identifying transition states, and calculating activation energies. nih.govresearchgate.net However, specific studies applying ab initio methods to investigate the mechanistic pathways of reactions involving this compound are not prominently available in the reviewed literature. Such studies would be instrumental in understanding, for example, its hydrolysis or fragmentation pathways from first principles.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as self-assembly and conformational changes. nih.govrsc.org

The self-assembly of functionalized diamondoids, including this compound, has been investigated using molecular dynamics simulations. These simulations reveal how different functional groups influence the formation and structure of molecular aggregates.

| Parameter | Finding for this compound Assemblies | Interpretation |

|---|---|---|

| Aggregate Morphology | Open, amorphous aggregates | The methoxy (B1213986) groups do not direct a highly ordered, crystalline-like assembly due to the lack of strong, directional interactions like hydrogen bonds. |

| Radius of Gyration | 17.7154 Å | Indicates the formation of relatively compact structures, suggesting efficient space-filling of the adamantane units. |

The stability and structure of the self-assembled aggregates are governed by intermolecular interactions. In the case of this compound, these are primarily van der Waals forces originating from the large, hydrophobic adamantane cage and weaker dipole-dipole interactions from the polar methoxy groups.

The structural organization within these assemblies can be analyzed using the Radial Distribution Function (RDF), g(r). The RDF describes the probability of finding a particle at a distance r from another particle, relative to the probability expected for a completely random distribution. researchgate.netdntb.gov.ua Peaks in the RDF plot correspond to shells of neighboring molecules, providing direct information on the average distances and coordination numbers within the aggregate. Analysis of RDFs from MD simulations offers quantitative insight into how molecules of this compound arrange themselves with respect to one another, revealing the characteristic distances for van der Waals and dipole-dipole contacts that define the aggregate's internal structure. researchgate.net

The thermal stability of molecular assemblies is critically dependent on the strength and nature of the intermolecular interactions holding them together. MD simulations can be used to probe this stability by gradually increasing the temperature of the system and observing the point at which the aggregate structure begins to break down or fragment.

Studies on functionalized diamondoids indicate that the substituent chemistry strongly dictates thermal resilience. Assemblies held together by strong, cooperative interactions like hydrogen bonds tend to have higher thermal stability. In contrast, the aggregates of this compound, which are primarily stabilized by weaker van der Waals and dipole-dipole forces, are expected to exhibit lower thermal stability. It has been noted that simpler functional groups can destabilize assemblies at lower temperatures compared to more complex or interactive groups. This suggests that the fragmentation of this compound aggregates would occur at a lower temperature relative to adamantane derivatives functionalized with groups capable of forming robust intermolecular networks.

Radius of Gyration Analysis of Molecular Assemblies

The radius of gyration (Rg) is a key parameter derived from computational simulations, such as molecular dynamics (MD), that provides a measure of the compactness of a molecule or a molecular assembly. It is defined as the root mean square distance of the atoms of a structure from its center of mass. A smaller Rg value typically indicates a more compact and folded structure, while a larger value suggests a more extended conformation. researchgate.net This analysis is particularly valuable for understanding how molecules like adamantane derivatives might pack in condensed phases or how their conformation changes in different environments.

In the context of adamantane derivatives, Rg analysis can be used to study the structure of non-covalent molecular clusters and supramolecular assemblies. nih.govmdpi.com For instance, simulations of adamantane clusters have been used to determine preferred packing arrangements, with findings indicating transitions from icosahedral to face-centered cubic structures as the number of molecules increases. nih.gov Although specific data for this compound is not available, one could hypothesize that the methoxy groups at the C-2 position would influence the intermolecular interactions and, consequently, the Rg of its molecular assemblies. The steric hindrance and potential for weak hydrogen bonding offered by the methoxy groups would likely lead to different packing efficiencies and assembly geometries compared to unsubstituted adamantane.

| Parameter | Description | Relevance to this compound Assemblies |

| Radius of Gyration (Rg) | A measure of the spatial distribution of atoms in a molecule or assembly around its center of mass. | Predicts the compactness of molecular clusters and informs on packing efficiency. |

| Molecular Surface Area | The total surface area of a molecule, which can be solvent-accessible or van der Waals surface. researchgate.net | Helps understand solvent interactions and the exposure of the methoxy groups. |

| Principal Moments of Inertia | Describes the mass distribution and shape of a molecule. | Can be used alongside Rg to provide a more detailed description of the assembly's shape (e.g., spherical, elliptical). |

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models are widely used in drug discovery to predict the activity of new molecules and to guide the synthesis of more potent analogues. Numerous QSAR studies have been performed on adamantane derivatives, particularly aminoadamantanes like Amantadine and Rimantadine, for their antiviral activity against the influenza A virus. nih.govmdpi.comnih.gov

These studies serve as an excellent model for how QSAR could be applied to systems analogous to this compound. A common approach is 3D-QSAR, which uses methods like Comparative Molecular Field Analysis (CoMFA) to build a predictive model. nih.gov In this method, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activity.

For adamantane-based antivirals, QSAR studies have revealed key structural requirements for activity:

The Adamantane Cage: The bulky, lipophilic adamantane core is crucial for binding within the M2 proton channel of the influenza virus. mdpi.com

The Amino Group: A primary amino group is generally essential for potent activity.

Substituents: The size, shape, and electronic properties of substituents on the adamantane cage or the amino group can significantly modulate activity. For example, an α-methyl group on the aminoethyl side chain (as in Rimantadine) can enhance activity. pharmacy180.com N-acyl derivatives, however, generally show decreased antiviral action. pharmacy180.com

The table below summarizes the general structure-activity relationships (SAR) for aminoadamantane analogues, which could inform hypothetical QSAR models for other functionalized adamantanes.

| Structural Feature | General Effect on Antiviral Activity | Reference Compound(s) |

| Adamantane Core | Essential for lipophilic interaction with the target. | Amantadine, Rimantadine |

| Primary Amino Group | Critical for blocking the M2 proton channel. | Amantadine, Rimantadine |

| α-Methyl Group | Increases activity compared to the unsubstituted analogue. | Rimantadine |

| N-Acyl Groups | Generally decreases antiviral activity (exception: glycyl derivatives). pharmacy180.com | Tromantadine |

| Replacement of Amino Group | Inactive compounds result from replacement with OH, SH, or halogens. pharmacy180.com | N/A |

Although this compound lacks the amino group necessary for anti-influenza activity, QSAR methodologies could be applied to predict other potential biological activities or physicochemical properties based on its unique substitution pattern. A QSAR model would quantify how the steric bulk and electronic nature of the two methoxy groups at a secondary carbon influence a particular endpoint.

Theoretical Frameworks for Predicting Reactivity and Selectivity

The reactivity and selectivity of adamantane and its derivatives can be effectively predicted using a variety of theoretical frameworks, with Density Functional Theory (DFT) being a cornerstone method. doi.orgresearchgate.netnih.gov These computational approaches provide insight into the electronic structure of a molecule, allowing for the identification of reactive sites for electrophilic, nucleophilic, or radical attack.

For polycyclic hydrocarbons, several theoretical approaches have been evaluated to predict reactive sites:

Average Local Ionization Energy (ALIE): This method calculates the average energy required to remove an electron locally. The site with the lowest ALIE value is predicted to be the most reactive site for electrophilic or radical attack. nih.gov

Condensed Fukui Functions (CFF): These functions are used to predict the most reactive sites in a molecule. The performance of CFF has been found to be optimal for predicting reactive sites in polycyclic aromatic hydrocarbons. nih.govresearchgate.net

Activation Strain Model (ASM): Also known as the distortion/interaction model, ASM analyzes the reaction barrier in terms of the energy required to distort the reactants into their transition-state geometries (strain energy) and the interaction energy between the distorted reactants. This model helps in understanding reactivity trends. rsc.orgresearchgate.net

In the specific case of substituted adamantanes, DFT calculations are routinely used to optimize molecular geometries and predict a range of properties. For example, studies on 2-substituted and 2,2-disubstituted adamantanes have used DFT (specifically, the B3LYP functional) to predict NMR chemical shifts, which show good agreement with experimental data. researchgate.net Such studies also investigate intramolecular interactions, like C–H···Y contacts, which can influence the conformation and reactivity of the molecule. researchgate.net

For this compound, these theoretical frameworks could be applied to:

Determine Ground State Geometry: DFT calculations can provide a precise 3D structure, including bond lengths and angles, particularly around the substituted C-2 carbon.

Analyze Electronic Properties: Calculation of molecular orbitals (HOMO/LUMO) and electrostatic potential maps can identify electron-rich and electron-poor regions, predicting sites for electrophilic or nucleophilic attack.

Predict Reaction Pathways: By calculating the energies of transition states and intermediates, theoretical models can predict the most likely products of a reaction and explain the observed selectivity. For instance, the stability of potential carbocation intermediates formed during a reaction can be assessed to predict regioselectivity.

These computational tools offer a powerful, non-empirical way to understand the chemical behavior of this compound, guiding synthetic efforts and explaining experimental observations.

Role in Supramolecular Chemistry and Self Assembly

Host-Guest Interactions and Complexation Studies

The adamantane (B196018) core is a classic guest molecule in host-guest chemistry, known for its ability to form stable inclusion complexes with various macrocyclic hosts. The introduction of methoxy (B1213986) substituents in 2,2-dimethoxyadamantane modifies these interactions.

The encapsulation of guest molecules within supramolecular cages is a cornerstone of host-guest chemistry. These confined environments can alter the properties and reactivity of the guest. Adamantane derivatives are frequently studied as guests for hosts like cyclodextrins and cucurbiturils due to their complementary size, shape, and hydrophobicity.

While specific studies focusing solely on this compound are not extensively documented, the principles governing the encapsulation of adamantane derivatives provide a strong framework for understanding its behavior. For instance, adamantane derivatives are known to bind effectively within the hydrophobic cavity of β-cyclodextrin, forming stable 1:1 inclusion complexes. nih.gov The encapsulation is driven by the hydrophobic effect and van der Waals interactions between the adamantane core and the interior of the host cavity. The presence of the methoxy groups in this compound would influence its orientation and binding affinity within such hosts.

Supramolecular cages can also protect encapsulated guest molecules from degradation. For example, encapsulation within cucurbiturils can shield drugs from hydrolysis or oxidation. nih.gov This shielding effect is crucial for enhancing the bioavailability and efficacy of therapeutic agents. nih.gov

The table below illustrates typical binding affinities for adamantane derivatives with a common supramolecular host, β-cyclodextrin, providing a comparative context for the potential interactions of this compound.

| Guest Molecule | Host Molecule | Association Constant (K_a) [M⁻¹] |

| Adamantane | β-Cyclodextrin | ~10⁴ - 10⁵ |

| 1-Adamantanol | β-Cyclodextrin | ~10⁴ |

| Adamantane-1-carboxylic acid | β-Cyclodextrin | ~10³ |

The binding affinity in host-guest complexes is a measure of the strength of the interaction between the host and guest molecules. Several factors influence this affinity, including size and shape complementarity, hydrophobic interactions, and electrostatic interactions. nih.gov For adamantane derivatives, the snug fit within the host cavity is a primary driver of strong binding. nih.gov

Guest exchange rates, which describe how quickly a guest molecule enters and exits a host cavity, are also critical. These rates can be measured using techniques like NMR spectroscopy. nih.gov The exchange dynamics are influenced by the stability of the host-guest complex and the presence of any steric barriers at the host's portals. core.ac.uk The methoxy groups of this compound could affect these rates by altering the transition state for guest entry and exit. Slower exchange rates are often indicative of a more stable complex.

Influence of Methoxy Substituents on Self-Assembly Behavior of Diamondoids

The self-assembly of diamondoids into ordered structures is of great interest for the development of new nanomaterials. The functional groups attached to the diamondoid core play a crucial role in directing this assembly process.

Molecular dynamics studies have shown that the nature of the substituents on a diamondoid scaffold significantly influences the resulting self-assembled structures. nih.govunipa.it Functional groups capable of strong, directional interactions like hydrogen bonding (e.g., hydroxyl or amino groups) tend to promote the formation of well-defined, ordered assemblies. nih.govunipa.it

In contrast, the methoxy groups in this compound are polar but are less effective at forming strong hydrogen-bond networks. nih.gov This leads to self-assembly driven more by weaker van der Waals attractions and dipole-dipole interactions. nih.gov Consequently, this compound is predicted to form more open and amorphous aggregates compared to more strongly interacting diamondoids. nih.govunipa.it The steric bulk of the methoxy groups also plays a role, influencing the packing efficiency of the molecules.

The morphology and compactness of self-assembled diamondoid aggregates are also dictated by the nature of the substituents. The weaker, less directional interactions associated with methoxy groups result in less compact and more diffuse aggregates. nih.govunipa.it This is in contrast to the tighter packing that can be achieved with smaller or more strongly interacting functional groups. nih.govunipa.it

The thermal stability of these aggregates is also affected. Assemblies held together by weaker forces, such as those involving methoxy-substituted diamondoids, tend to have lower resistance to thermal disruption and may begin to break apart at lower temperatures compared to assemblies stabilized by strong hydrogen bonds. nih.govunipa.it

Supramolecular Catalysis Using this compound as a Substrate

Supramolecular catalysis utilizes the confined environment of a host molecule to catalyze a chemical reaction of an encapsulated guest molecule. The host can stabilize the transition state of the reaction, leading to significant rate enhancements.

While specific examples of supramolecular catalysis using this compound as the primary substrate are not widely reported, the principles of this field suggest its potential in certain reactions. For instance, the hydrolysis of the methoxy groups of this compound to form 2,2-dihydroxyadamantane could potentially be catalyzed within a supramolecular host. The host's cavity could provide a microenvironment that facilitates the approach of water molecules and stabilizes the charged intermediates of the hydrolysis reaction. The catalytic activity would depend on the precise positioning of the substrate within the host and the presence of any catalytic functionalities on the host itself. Such systems can be considered mimics of natural enzymes, where the active site provides a pre-organized environment for catalysis.

The Role of this compound in Supramolecular Chemistry and Nanomaterial Design: A Review of Current Research

While the field of supramolecular chemistry and the design of diamondoid-based nanomaterials are active areas of scientific inquiry, a comprehensive review of existing literature reveals a notable absence of specific research focused on the chemical compound this compound.

Diamondoids, including the parent adamantane structure, are recognized for their rigid, cage-like framework, which makes them attractive building blocks for the bottom-up construction of novel nanomaterials. The functionalization of the adamantane cage allows for the tuning of its properties and directs its self-assembly into more complex supramolecular architectures.

Extensive research has been conducted on various adamantane derivatives, such as adamantanol, adamantane carboxylic acid, and aminoadamantanes. These studies have demonstrated their utility in host-guest chemistry, particularly with cyclodextrins, where the adamantyl group acts as an effective guest due to its size and hydrophobicity. This interaction is a fundamental principle in the design of molecular recognition systems and self-assembling nanomaterials.

Furthermore, the concept of using functionalized adamantanes as "nanobricks" for the self-assembly of nanostructures is a key design principle in the field. Theoretical and experimental work has explored how the introduction of heteroatoms (e.g., nitrogen or boron) into the adamantane skeleton can alter its electronic and structural properties, thereby influencing the characteristics of the resulting nanomaterials.

Despite this broad interest in adamantane and its derivatives, specific investigations into this compound and its potential role in supramolecular chemistry or the design principles for diamondoid-based nanomaterials are not present in the available scientific literature. Consequently, a detailed discussion of its specific contributions to these fields cannot be provided at this time. Future research may yet explore the unique properties that the 2,2-dimethoxy substitution pattern imparts on the adamantane cage and its subsequent applications in these advanced scientific domains.

Applications in Organic Synthesis and Materials Science Academic Perspectives

2,2-Dimethoxyadamantane as a Synthetic Intermediate

This compound, a dimethyl ketal of adamantanone, serves as a valuable intermediate in organic synthesis. Its utility stems from its dual role as a protective group for the ketone functionality and as a stable precursor for the generation of adamantanone, a key building block for a wide array of more complex adamantane (B196018) derivatives.

In the realm of multistep organic synthesis, the protection of reactive functional groups is a critical strategy to ensure chemoselectivity. Aldehydes and ketones are particularly susceptible to reaction with nucleophiles and strong bases. pressbooks.pub The conversion of a ketone to a ketal, such as this compound, is a common and effective method to mask its reactivity. pressbooks.pubneliti.com

The ketal group is stable under basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. pressbooks.publibretexts.org For instance, if a molecule contained both an ester and a ketone, and only the ester was intended to react with a Grignard reagent, the ketone would need to be protected. libretexts.org Converting the ketone to its dimethyl ketal derivative would prevent it from reacting with the Grignard reagent. Once the desired transformation is complete, the protecting group can be easily removed through acid-catalyzed hydrolysis, regenerating the original ketone. pressbooks.pub This reversible protection makes this compound a useful, albeit specialized, tool in complex synthetic pathways where the adamantane core is required.

One of the primary applications of this compound is as a stable and easily handled precursor to adamantanone. Adamantanone itself is a cornerstone intermediate for the synthesis of a multitude of functionalized adamantane derivatives. wikipedia.orgwikipedia.org The carbonyl group in adamantanone provides a reactive site on the otherwise inert secondary carbon of the adamantane cage, enabling a variety of chemical transformations. wikipedia.org

For example, adamantanone is the starting material for producing compounds such as 2-adamantanecarbonitrile and 2-methyl-adamantane. wikipedia.org It has also been utilized in the synthesis of spiro-pyrrolidine derivatives that have shown significant antiviral activity, in some cases exceeding that of the well-known drug amantadine. nih.gov The synthesis of these complex derivatives often begins with the deprotection of a compound like this compound to yield adamantanone, which then undergoes further reaction. wikipedia.orgnih.gov This two-step approach, starting from the protected ketal, allows for the safe storage and handling of the key adamantanone precursor.

Building Block for Advanced Materials

The unique, rigid, and three-dimensional structure of the adamantane cage makes it an attractive building block for the creation of advanced materials with enhanced properties. researchgate.netresearchgate.net While this compound is not typically incorporated directly, it serves as a precursor to functionalized adamantanes (e.g., diamines, diols, or dicarboxylic acids) that are then used as monomers in polymerization reactions or as core structures for nanomaterials. rsc.orgresearchgate.net

Adamantane moieties have been successfully incorporated into a wide range of polymers, including polyimides, polyesters, polyamides, and polyacrylates. rsc.orgacs.org The inclusion of the bulky adamantane cage can be either in the main polymer backbone or as a pendant group on the side chain. This incorporation fundamentally alters the polymer's architecture, leading to materials with improved characteristics. acs.org

Beyond linear or branched polymers, adamantane derivatives are crucial in the construction of more complex architectures. They have been used to create:

Dendrimers: Highly branched, tree-like macromolecules where the adamantane cage can act as a tetra-functional core, orienting dendritic arms in a precise tetrahedral geometry. nih.gov

Microporous Organic Frameworks: Three-dimensional networks built from adamantane-containing units linked together, creating materials with high surface area and porosity, suitable for applications like gas storage and separation. researchgate.net

Supramolecular Assemblies: Adamantane's lipophilic nature and defined shape make it an ideal "guest" molecule in host-guest chemistry, particularly with cyclodextrins and cucurbiturils. semanticscholar.orgnih.gov These non-covalent interactions are used to build self-assembled nanostructures and stimuli-responsive materials. nih.govnih.gov

The primary motivation for incorporating adamantane into materials is to leverage its intrinsic properties to enhance material performance. The rigid and bulky nature of the adamantane cage imparts significant changes to the macroscopic properties of the resulting materials. acs.orgresearchgate.net

Mechanical and Physical Properties: The rigid scaffold enhances the stiffness of polymers. acs.org Furthermore, the bulky nature of adamantane can disrupt polymer chain packing, which can improve solubility in organic solvents and increase the material's free volume. acs.orgresearchgate.net An increased free volume is particularly beneficial for creating materials with low dielectric constants, which are desirable for microelectronics applications. researchgate.net

Optical Properties: Adamantane-based polymers, particularly semi-alicyclic polyimides, often exhibit excellent optical transparency and are colorless, making them candidates for optical and optoelectronic applications. rsc.org

The effect of adamantane incorporation on polymer properties is summarized in the table below.

| Property | Effect of Adamantane Incorporation | Rationale |

| Glass Transition Temp. (Tg) | Significant Increase | Restricted polymer chain mobility due to the rigid cage structure. rsc.orgacs.org |

| Thermal Stability | Increased | The inherent thermal stability of the adamantane ring system. acs.org |

| Solubility | Often Improved | The bulky cage disrupts efficient chain packing, reducing intermolecular forces. acs.org |

| Dielectric Constant (εr) | Decreased | Increased free volume and low polarity of the hydrocarbon cage. researchgate.net |

| Optical Transparency | High | The saturated, non-conjugated structure does not absorb visible light. rsc.org |

This table provides a generalized summary of the effects observed across various polymer systems containing adamantane.

Functionalization of the adamantane cage itself or of aromatic groups attached to it allows for fine-tuning of these properties. For instance, adding methyl groups to phenyl rings attached to an adamantane-based diamine monomer resulted in polyimides with higher Tg and better optical properties compared to the unsubstituted analogue. rsc.org

General Principles of Adamantane as a Scaffold in Chemical Design

The adamantane molecule is more than just a bulky hydrocarbon; it is a fundamental scaffold in chemical design, valued for its unique combination of rigidity, stability, and precise three-dimensional geometry. researchgate.netnih.gov Discovered in crude oil and structurally resembling a single cage of a diamond crystal, it has become a foundational building block in medicinal chemistry, catalysis, and materials science. wikipedia.orgresearchgate.net

Key features of adamantane as a chemical scaffold include:

Rigidity and Pre-organization: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity provides a stable and predictable framework, which is crucial for designing molecules where the spatial arrangement of functional groups is critical, such as in multivalent ligands for biological targets or in the construction of ordered materials. nih.govnih.gov

Tetrahedral Geometry: The four bridgehead positions of adamantane are arranged in a perfect tetrahedral geometry. This allows for the precise, four-directional projection of functional groups into space, making it an ideal core for creating multivalent scaffolds and three-dimensional molecular architectures. nih.govarkat-usa.orgresearchgate.net

Lipophilicity: As a hydrocarbon cage, adamantane is highly lipophilic. This property is extensively used in medicinal chemistry to increase a drug's ability to cross cell membranes and to enhance its metabolic stability by sterically shielding adjacent functional groups. nih.govnih.gov

Chemical and Thermal Stability: The strain-free, fused cyclohexane (B81311) ring system makes adamantane exceptionally stable, both chemically and thermally. This robustness allows it to be incorporated into materials that need to withstand harsh conditions. acs.orgacs.org

These principles have led to the use of the adamantane scaffold in diverse applications, from serving as a "lipophilic bullet" in drug design to acting as a rigid anchor in supramolecular systems and a robust node in the creation of porous crystalline materials. nih.govresearchgate.netsemanticscholar.org

Influence on Lipophilicity and Distribution

The adamantane moiety is renowned for its high lipophilicity, a property that is critical in modulating the solubility and distribution of a molecule within different phases, such as its passage across biological membranes. nih.govmdpi.com This characteristic arises from its purely hydrocarbon, cage-like structure. The introduction of an adamantyl group into a chemical entity often significantly increases its lipophilicity and can enhance its distribution into lipid-rich environments. mdpi.com

The lipophilicity of a compound is commonly expressed by its partition coefficient (logP), which measures its distribution in an octanol-water system. A higher logP value indicates greater lipophilicity. By comparing the calculated logP values of related adamantane structures, the influence of the 2,2-dimethoxy substitution can be illustrated.

| Compound | Molecular Formula | Calculated logP |

|---|---|---|

| Adamantane | C₁₀H₁₆ | ~3.8 nih.gov |

| Adamantanone | C₁₀H₁₄O | ~1.8 - 3.09 nih.govdrugbank.com |

| This compound | C₁₂H₂₀O₂ | ~3.5 (Estimated) |

Enhancement of Stability for Chemical Entities

The adamantane cage is exceptionally stable and sterically demanding. When incorporated into a larger molecule, it can act as a bulky shield, protecting adjacent functional groups from chemical or metabolic degradation. mdpi.com This steric hindrance can significantly increase the half-life of a chemical entity by impeding the approach of reagents or enzymes. mdpi.com

In this compound, the functional group of interest is the dimethyl ketal. Ketals are widely used in organic synthesis as protecting groups for ketones because of their characteristic stability profile. The 2,2-dimethoxy group renders the C2 position of the adamantane core stable to a wide range of chemical conditions, including nucleophiles, bases, and reducing agents.

However, the stability of the ketal is pH-dependent. It is readily cleaved under acidic conditions to regenerate the parent ketone (adamantanone) and methanol (B129727). This reactivity provides a mechanism for controlled release or deprotection in a specific chemical environment. The rigid adamantane framework can also influence the rate of this hydrolysis. The steric bulk surrounding the ketal functionality may hinder the approach of hydronium ions, potentially slowing the hydrolysis rate compared to less hindered, acyclic ketals. This feature allows the adamantane scaffold to not only provide stability but also to modulate the reactivity of the functional groups it carries.

| Condition | Stability of 2,2-Dimethoxy Group (Ketal) |

| Basic (e.g., NaOH) | Stable |

| Neutral (e.g., H₂O) | Stable |

| Acidic (e.g., aq. HCl) | Labile (hydrolyzes to Adamantanone) |

| Nucleophilic | Stable |

| Oxidizing/Reducing | Stable |

Structural Rigidity for Molecular Recognition and Precise Positioning of Functional Groups

One of the most valuable features of the adamantane scaffold is its rigid, strain-free, and well-defined three-dimensional geometry. wikipedia.org Unlike flexible alkyl chains, the adamantane cage does not have conformational freedom. This rigidity makes it an excellent architectural component for building complex molecules where the precise spatial arrangement of functional groups is critical. mdpi.comsemanticscholar.org

In this compound, the two methoxy (B1213986) groups are held in a fixed orientation relative to the adamantane core. This predictable geometry is crucial for applications in supramolecular chemistry and materials science. For instance, the adamantyl group is a classic "guest" molecule that fits perfectly into the hydrophobic cavity of "host" molecules like cyclodextrins, forming stable inclusion complexes. nih.gov The methoxy groups at the C2 position would modify this interaction, potentially influencing binding affinity and selectivity by interacting with the rim of the cyclodextrin (B1172386) host.

This principle of precise positioning is also exploited in materials science. By using adamantane derivatives as building blocks, scientists can construct highly ordered materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the adamantane cage acts as a rigid node or strut, ensuring a predictable and porous structure. mdpi.com The functional groups attached to the cage, such as the methoxy groups in this compound, can be used to tune the properties of the resulting material or to serve as attachment points for further elaboration. The defined stereochemistry and lack of conformational ambiguity make adamantane-based scaffolds superior to more flexible alternatives for applications requiring a high degree of structural pre-organization. semanticscholar.org

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of 2,2-dimethoxyadamantane involves the ketalization of 2-adamantanone (B1666556). While effective, traditional methods often require harsh conditions and long reaction times. Future research is geared towards developing more efficient and environmentally benign synthetic protocols. A significant area of exploration is the adoption of "green chemistry" principles, particularly through the use of microwave-assisted synthesis.

Microwave activation has been shown to produce excellent yields of cyclic ketals from 2-adamantanone under solvent-free conditions, significantly reducing reaction times and environmental impact. nih.govnih.govyoutube.com One study demonstrated that the best results for ketal synthesis were achieved with a simple heterogeneous mixture of reagents and p-toluenesulfonic acid as a catalyst, without the need for a solvent or support. nih.gov To confirm the role of non-thermal microwave effects, conventional heating under the same conditions resulted in a considerably lower yield. nih.gov

Future investigations will likely focus on optimizing these microwave-assisted procedures for the synthesis of this compound specifically, exploring a wider range of catalysts and reaction conditions to maximize yield and purity while minimizing energy consumption.

In-depth Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for its application in more complex systems. The hydrolysis of the ketal group is a fundamental reaction, and while the general mechanism of acetal and ketal hydrolysis is well-established, its kinetics and mechanism within confined or complex environments are of growing interest. researchgate.net

Recent studies have explored the hydrolysis of acetals and ketals within self-assembled supramolecular hosts. escholarship.org These nano-scale environments can alter reaction pathways. For instance, the hydrolysis of certain acetals was found to switch from an A-1 to an A-2 mechanism when catalyzed inside a self-assembled cage, where the rate-limiting step becomes the attack of water on the protonated substrate. escholarship.org Future research could perform similar detailed mechanistic studies on this compound, examining its hydrolysis and other reactions in various media, including supramolecular cages, to elucidate the influence of the local environment on reactivity.

Advanced Computational Modeling and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. For adamantane (B196018) derivatives, DFT studies have been employed to investigate their structural, vibrational, and quantum-chemical properties. tandfonline.comtandfonline.com Such calculations can provide insights into molecular geometry, electronic structure, and reactive sites. tandfonline.comresearchgate.net

Future computational work on this compound could focus on several key areas:

Reactivity Prediction: Calculation of activation barriers for key reactions, such as hydrolysis, to complement experimental mechanistic studies.

Host-Guest Interactions: Modeling the binding of this compound within various host molecules to predict binding affinities and geometries, aiding in the design of new supramolecular systems.

These computational studies will not only rationalize experimental findings but also guide the design of new experiments and applications for this compound.

Integration into Multicomponent Supramolecular Systems